molecular formula C12H15FO3 B12081182 2-[(3-Fluoro-4-methoxyphenyl)methyl]butanoic acid

2-[(3-Fluoro-4-methoxyphenyl)methyl]butanoic acid

Katalognummer: B12081182
Molekulargewicht: 226.24 g/mol
InChI-Schlüssel: JJLFXAFLNLRICL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[(3-Fluoro-4-methoxyphenyl)methyl]butanoic acid is an organic compound characterized by the presence of a fluoro and methoxy substituent on a phenyl ring, which is attached to a butanoic acid moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-Fluoro-4-methoxyphenyl)methyl]butanoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluoro-4-methoxybenzaldehyde and butanoic acid.

    Grignard Reaction: The aldehyde undergoes a Grignard reaction with a suitable Grignard reagent (e.g., ethylmagnesium bromide) to form the corresponding alcohol.

    Oxidation: The alcohol is then oxidized to the corresponding carboxylic acid using an oxidizing agent such as potassium permanganate or chromium trioxide.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Grignard Reactions: Utilizing large reactors to handle the Grignard reaction efficiently.

    Continuous Flow Oxidation: Implementing continuous flow reactors for the oxidation step to enhance efficiency and safety.

    Automated Purification Systems: Employing automated systems for purification to ensure consistent quality and yield.

Analyse Chemischer Reaktionen

Types of Reactions

2-[(3-Fluoro-4-methoxyphenyl)methyl]butanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form more complex carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

    Substitution: The fluoro and methoxy groups on the phenyl ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols under basic or acidic conditions.

Major Products

    Oxidation Products: Ketones, aldehydes, or more complex carboxylic acids.

    Reduction Products: Alcohols or aldehydes.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

2-[(3-Fluoro-4-methoxyphenyl)methyl]butanoic acid has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound can be used in the development of novel materials with unique properties, such as polymers or coatings.

    Biological Studies: It serves as a probe in biological studies to understand the interaction of small molecules with biological targets.

    Industrial Chemistry: The compound is used in the synthesis of intermediates for various industrial processes.

Wirkmechanismus

The mechanism of action of 2-[(3-Fluoro-4-methoxyphenyl)methyl]butanoic acid depends on its specific application:

    Molecular Targets: In medicinal chemistry, it may target enzymes or receptors, modulating their activity.

    Pathways Involved: The compound can influence biochemical pathways by acting as an inhibitor or activator of specific proteins or enzymes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-[(3-Fluoro-4-methoxyphenyl)methyl]propanoic acid: Similar structure but with a propanoic acid moiety.

    2-[(3-Fluoro-4-methoxyphenyl)methyl]pentanoic acid: Similar structure but with a pentanoic acid moiety.

    2-[(3-Fluoro-4-methoxyphenyl)methyl]hexanoic acid: Similar structure but with a hexanoic acid moiety.

Uniqueness

2-[(3-Fluoro-4-methoxyphenyl)methyl]butanoic acid is unique due to its specific combination of fluoro and methoxy substituents on the phenyl ring, which can impart distinct chemical and biological properties compared to its analogs.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Eigenschaften

Molekularformel

C12H15FO3

Molekulargewicht

226.24 g/mol

IUPAC-Name

2-[(3-fluoro-4-methoxyphenyl)methyl]butanoic acid

InChI

InChI=1S/C12H15FO3/c1-3-9(12(14)15)6-8-4-5-11(16-2)10(13)7-8/h4-5,7,9H,3,6H2,1-2H3,(H,14,15)

InChI-Schlüssel

JJLFXAFLNLRICL-UHFFFAOYSA-N

Kanonische SMILES

CCC(CC1=CC(=C(C=C1)OC)F)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.